Trimethyl(undec-10-enoxy)silane
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Overview
Description
Trimethyl(undec-10-enoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an undec-10-enoxy group. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Mechanism of Action
Target of Action
Trimethyl(undec-10-enoxy)silane is a type of silane, which are often used as an alternative to toxic reducing agents . The primary targets of this compound are molecules that require reduction, such as aldehydes and ketones .
Mode of Action
The mode of action of this compound involves the donation of hydride or hydrogen atoms to its targets . This is due to the electron-releasing strength of the carbon-silicon bond, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .
Biochemical Pathways
Silanes in general are known to participate in a variety of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The result of this compound’s action is the reduction of its target molecules. This can lead to the formation of new compounds, depending on the specific targets and reaction conditions . For instance, in the case of aldehydes and ketones, the result would be the corresponding alcohols .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(undec-10-enoxy)silane can be synthesized through the hydrosilylation of undec-10-en-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the undec-10-en-1-ol.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of platinum-based catalysts is common due to their high efficiency and selectivity in hydrosilylation reactions.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(undec-10-enoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the undec-10-enoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium or platinum are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alkanes and silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(undec-10-enoxy)silane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of functional materials, including polymers and coatings.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of adhesives, sealants, and surface treatments for improved durability and performance.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the undec-10-enoxy group, making it less versatile in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Trimethoxysilane: Features methoxy groups, which provide different reactivity patterns compared to trimethyl(undec-10-enoxy)silane.
Uniqueness: this compound is unique due to the presence of the undec-10-enoxy group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced material properties.
Properties
IUPAC Name |
trimethyl(undec-10-enoxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUNQPMNQHBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347979 |
Source
|
Record name | 11-Trimethylsilyloxy-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14031-97-1 |
Source
|
Record name | 11-Trimethylsilyloxy-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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